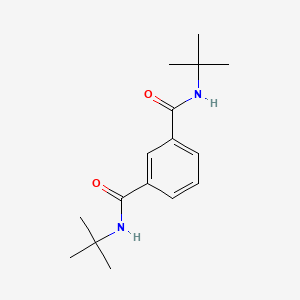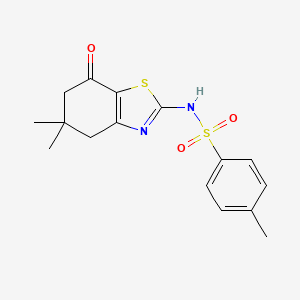
3,4-dichloro-N-ethyl-N-(2-methylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dichloro-N-ethyl-N-(2-methylphenyl)benzamide is an organic compound with the molecular formula C16H15Cl2NO It is a derivative of benzamide, characterized by the presence of two chlorine atoms at the 3 and 4 positions on the benzene ring, an ethyl group attached to the nitrogen atom, and a 2-methylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-ethyl-N-(2-methylphenyl)benzamide typically involves the following steps:
Nitration: The starting material, 3,4-dichlorobenzene, undergoes nitration to introduce nitro groups at specific positions.
Reduction: The nitro groups are then reduced to amine groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Acylation: The resulting amine is acylated with 2-methylbenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, followed by acylation under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3,4-dichloro-N-ethyl-N-(2-methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Halogen atoms in the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Amines and other reduced compounds.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学的研究の応用
3,4-dichloro-N-ethyl-N-(2-methylphenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 3,4-dichloro-N-ethyl-N-(2-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine atoms and the benzamide structure allows it to bind to active sites, potentially inhibiting or modulating the activity of target proteins. The exact pathways and targets depend on the specific application and biological context.
類似化合物との比較
Similar Compounds
3,4-dichloro-N-ethylbenzamide: Lacks the 2-methylphenyl group, resulting in different chemical properties.
N-ethyl-N-(2-methylphenyl)benzamide: Does not have chlorine atoms, affecting its reactivity and applications.
3,4-dichloro-N-methyl-N-(2-methylphenyl)benzamide: Contains a methyl group instead of an ethyl group, altering its steric and electronic properties.
Uniqueness
3,4-dichloro-N-ethyl-N-(2-methylphenyl)benzamide is unique due to the combination of chlorine atoms, ethyl group, and 2-methylphenyl group, which confer specific chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.
特性
分子式 |
C16H15Cl2NO |
|---|---|
分子量 |
308.2 g/mol |
IUPAC名 |
3,4-dichloro-N-ethyl-N-(2-methylphenyl)benzamide |
InChI |
InChI=1S/C16H15Cl2NO/c1-3-19(15-7-5-4-6-11(15)2)16(20)12-8-9-13(17)14(18)10-12/h4-10H,3H2,1-2H3 |
InChIキー |
NRLZVYHRXMEPOR-UHFFFAOYSA-N |
正規SMILES |
CCN(C1=CC=CC=C1C)C(=O)C2=CC(=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-acetyl-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B14960711.png)
![N-(2-chlorobenzyl)-4-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B14960724.png)
![2,2-dimethyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B14960741.png)

![N-[4-(4-phenylpiperazine-1-carbonyl)phenyl]butanamide](/img/structure/B14960746.png)

![N-[4-(dibutylsulfamoyl)phenyl]-2-ethoxyacetamide](/img/structure/B14960751.png)
![N-(2-methylbutan-2-yl)-2-[(3-phenylpropyl)sulfanyl]benzamide](/img/structure/B14960756.png)
![2-(piperidin-1-yl)-1-(7,7,9-trimethyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)ethanone](/img/structure/B14960762.png)
![[2,2-dimethyl-4-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}quinolin-1(2H)-yl](phenyl)methanone](/img/structure/B14960770.png)
![2,2,4,6-Tetramethyl-7-[2-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-1,2,3,4-tetrahydroquinoline](/img/structure/B14960774.png)
![2-(4-fluorophenyl)-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14960782.png)
![6-chloro-1'-isobutyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B14960783.png)
